

The Cellular Target of 1A-116: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 1A-116

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This technical guide provides a comprehensive overview of the cellular target and mechanism of action of **1A-116**, a potent and specific small molecule inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying biological processes.

Executive Summary

1A-116 is a rationally designed small molecule that selectively targets Rac1, a critical member of the Rho family of small GTPases.^{[1][2][3]} Rac1 is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and survival.^{[1][2]} Dysregulation of Rac1 signaling is frequently implicated in cancer progression and metastasis, making it a compelling therapeutic target.^{[1][2][4]} **1A-116** exerts its inhibitory effect by disrupting the interaction between Rac1 and its activating proteins, the Guanine Nucleotide Exchange Factors (GEFs), thereby preventing the switch of Rac1 from its inactive GDP-bound state to its active GTP-bound state.^{[1][3][4]} This targeted inhibition of Rac1 activation has demonstrated significant anti-tumor and anti-metastatic effects in various preclinical cancer models.^{[2][3][5]}

The Cellular Target: Rac1 GTPase

The primary cellular target of **1A-116** is the Rac Family Small GTPase 1 (Rac1).[1][2] Rac1 functions as a molecular switch, cycling between an inactive GDP-bound form and an active GTP-bound form. The activation of Rac1 is mediated by GEFs, which catalyze the exchange of GDP for GTP. Once activated, Rac1-GTP binds to and activates downstream effector proteins, initiating a cascade of signaling events that regulate a wide array of cellular functions.

The inhibitory action of **1A-116** is highly specific and depends on a crucial amino acid residue within the Rac1 protein: Tryptophan 56 (Trp56).[1][2][3] This residue is essential for the interaction between Rac1 and its GEF activators.[2] **1A-116** binds to a pocket on Rac1 that includes Trp56, sterically hindering the binding of GEFs such as Vav, Tiam1, Dbl, and P-Rex1.[1][3][6] This mechanism of action prevents the activation of Rac1, leading to the downstream inhibition of Rac1-mediated signaling pathways.[3][6] The specificity of **1A-116** for Rac1 is highlighted by its lack of effect on the closely related Rho GTPase, Cdc42, which has a phenylalanine at the corresponding position.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of **1A-116** with its target and its effects on cancer cells.

Table 1: Binding Affinity of **1A-116** for Rac1

Parameter	Value	Method	Reference
Mean Binding Affinity	-6.02 ± 0.315 kcal/mol	In silico docking (Autodock Vina)	[2][7]
Binding Affinity to Rac1 W56F mutant	-5.59 ± 0.0139 kcal/mol	In silico docking	[2][7]
Binding Affinity to Cdc42	-5.69 ± 0.0170 kcal/mol	In silico docking	[2][7]
Binding Affinity to Cdc42 F56W mutant	-6.09 ± 0.00994 kcal/mol	In silico docking	[2][7]

Table 2: In Vitro Anti-proliferative Activity of **1A-116** (IC50 Values)

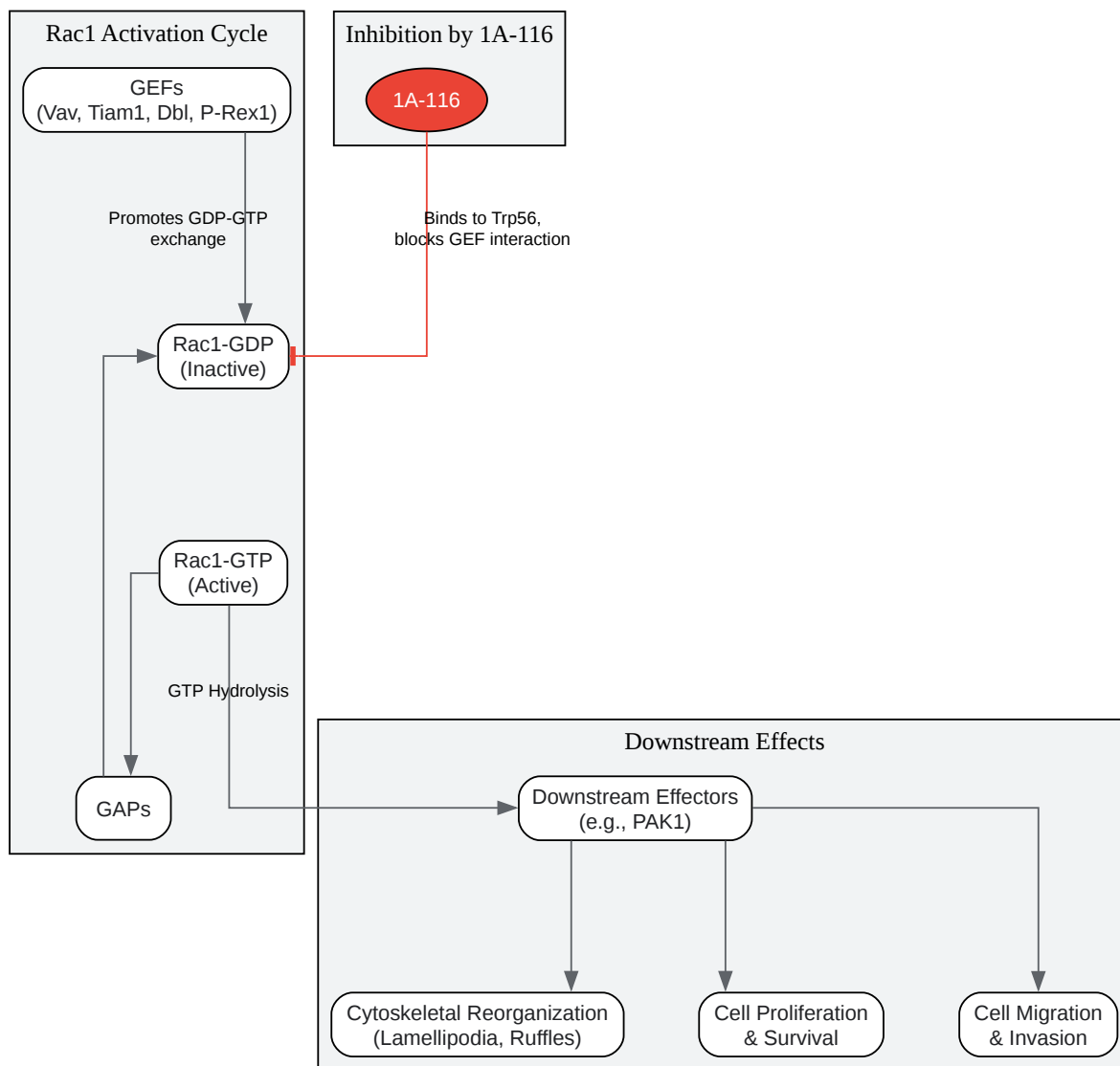
Cell Line	Cancer Type	IC50 (μM)	Reference
F3II	Breast Cancer	4	[5] [6]
MDA-MB-231	Breast Cancer	21	[5] [6]

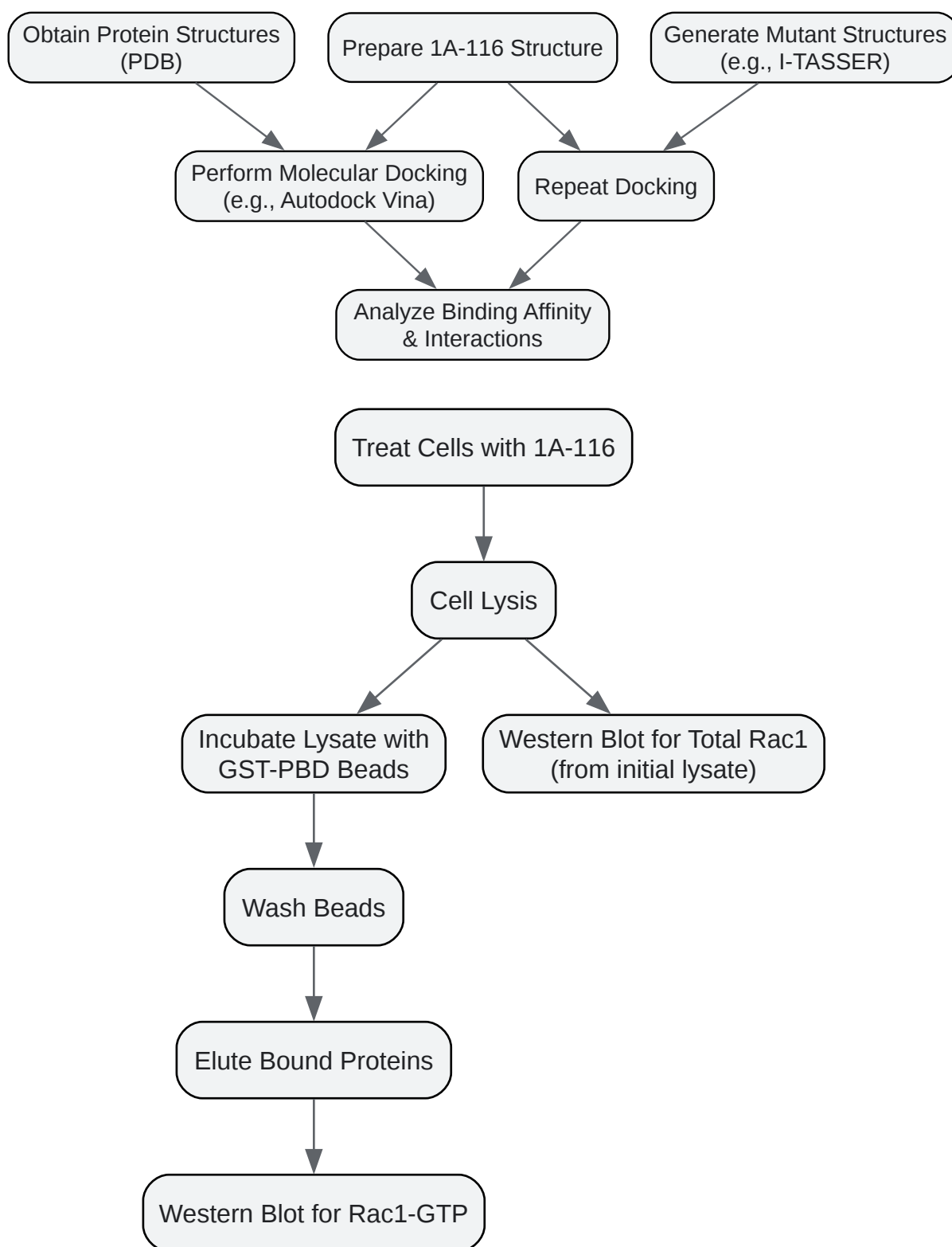
Table 3: In Vivo Antitumor and Antimetastatic Activity of **1A-116**

Animal Model	Treatment	Outcome	Reference
Orthotopic IDH-wt glioma model	20 mg/kg/day i.p.	Dose-dependent antitumor effect and increased survival	[1] [3] [8]
Metastatic lung colonies model	3 mg/kg i.v. daily for 21 days	~60% reduction in metastatic lung colonies	[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the Rac1 signaling pathway and the mechanism of inhibition by **1A-116**.





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